- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

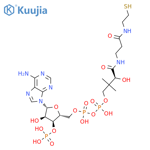

Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)

117411-09-3 structure

Produktname:Coenzyme A, S-benzenepropanoate

Coenzyme A, S-benzenepropanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Coenzyme A,S-benzenepropanoate

- phenylpropionyl-coenzyme A

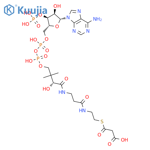

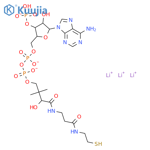

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy

- Coenzyme A, phenylpropionyl-

- Phenylpropionyl-coa

- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)

- 3-phenylpropanoyl-CoA

- Coenzyme A, S-benzenepropanoate

- 3-phenylpropionyl-coenzyme A

- dihydrocinnamoyl-CoA

- 3-phenylpropionyl-CoA

- dihydrocinnamoyl-coenzyme A

- 117411-09-3

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate

- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- DTXSID50922420

- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}

- CHEBI:85675

- 3-Phenylpropionyl CoA

- C30H44N7O17P3S

- Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;

- SCHEMBL1490244

- Q27158699

-

- Inchi: InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)

- InChI-Schlüssel: HYSDRCZPYSOWME-UHFFFAOYSA-N

- Lächelt: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CCC1C=CC=CC=1)=O

Berechnete Eigenschaften

- Genaue Masse: 899.173

- Monoisotopenmasse: 899.173

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 58

- Anzahl drehbarer Bindungen: 23

- Komplexität: 1540

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 389Ų

- XLogP3: -3.8

Experimentelle Eigenschaften

- Dichte: 1.76

- Brechungsindex: 1.702

- PSA: 425.34000

- LogP: 2.55930

Coenzyme A, S-benzenepropanoate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1

Referenz

- Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis, Angewandte Chemie, 2015, 54(45), 13462-13465

Synthetic Routes 3

Reaktionsbedingungen

1.1R:SOCl2, 3 h, reflux

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

Referenz

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 4

Reaktionsbedingungen

1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

Referenz

- Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA, Analytical Biochemistry, 2010, 401(1), 114-124

Coenzyme A, S-benzenepropanoate Raw materials

- trans-Cinnamic acid

- Carbonate, hydrogen(8CI,9CI)

- 3-Phenylpropionic acid

- Coenzyme A, S-(3-phenyl-2-propenoate)

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A

Coenzyme A, S-benzenepropanoate Preparation Products

Coenzyme A, S-benzenepropanoate Verwandte Literatur

-

Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358

-

Mohan Pal,Stephen L. Bearne Org. Biomol. Chem. 2014 12 9760

117411-09-3 (Coenzyme A, S-benzenepropanoate) Verwandte Produkte

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1378723-42-2(1-(Benzylamino)but-3-EN-2-one)

- 2306253-63-2([(1S)-2,2-difluorocyclopropyl]methanamine;dihydrochloride)

Empfohlene Lieferanten

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge